3-Cyano-4-methylbenzenesulfonamide

Physicochemical profiling Ionization state Solubility prediction

3-Cyano-4-methylbenzenesulfonamide (CAS 353468-48-1) is a disubstituted primary benzenesulfonamide bearing an electron-withdrawing cyano group at the 3-position and an electron-donating methyl group at the 4-position, with the molecular formula C₈H₈N₂O₂S and a molecular weight of 196.23 g·mol⁻¹. The compound is commercially available as a research chemical with typical purities of 95% to 98% from multiple vendors.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 353468-48-1
Cat. No. B3382709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-methylbenzenesulfonamide
CAS353468-48-1
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N)C#N
InChIInChI=1S/C8H8N2O2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,1H3,(H2,10,11,12)
InChIKeyIUUQLQTXQLKIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-4-methylbenzenesulfonamide (CAS 353468-48-1): Physicochemical Profile and Comparator Landscape for Informed Procurement


3-Cyano-4-methylbenzenesulfonamide (CAS 353468-48-1) is a disubstituted primary benzenesulfonamide bearing an electron-withdrawing cyano group at the 3-position and an electron-donating methyl group at the 4-position, with the molecular formula C₈H₈N₂O₂S and a molecular weight of 196.23 g·mol⁻¹ . The compound is commercially available as a research chemical with typical purities of 95% to 98% from multiple vendors . Its closest structural analogs—3-cyanobenzenesulfonamide (lacking the 4-methyl group), 4-methylbenzenesulfonamide (lacking the 3-cyano group), and the 2-cyano regioisomer—differ in at least one key substituent, which produces measurable differences in acidity, lipophilicity, and polar surface area that directly affect solubility, chromatographic behavior, and reactivity in downstream synthetic applications. This guide provides the quantitative evidence necessary to determine when 3-cyano-4-methylbenzenesulfonamide is the appropriate selection over these commonly available alternatives.

Why 3-Cyano-4-methylbenzenesulfonamide Cannot Be Replaced by Single-Substituent or Regioisomeric Analogs


Simple benzenesulfonamide analogs such as 4-methylbenzenesulfonamide (p-toluenesulfonamide, pKa ~10.20) and 3-cyanobenzenesulfonamide (pKa ~9.56) exhibit substantially different ionization states at physiological and near-neutral pH, altering aqueous solubility by up to an order of magnitude . The target compound's predicted pKa of 9.69 sits between these two extremes, reflecting the opposing electronic effects of the 3-cyano (–M, –I) and 4-methyl (+I, hyperconjugation) substituents . This balanced electronic environment translates into a markedly lower computed logP (0.51) compared with either 3-cyanobenzenesulfonamide (logP ~1.99) or 4-methylbenzenesulfonamide (logP ~2.42), making the target compound more than one log unit more hydrophilic . In practice, this means that substituting the target compound with a single-substituent analog will alter retention time in reversed-phase chromatography, change partitioning in liquid-liquid extractions, and modify the compound's behavior in aqueous reaction media—all of which can derail a validated synthetic protocol or structure-activity relationship (SAR) study. The quantitative evidence below demonstrates that these differences are not marginal but are of a magnitude that directly impacts laboratory decision-making.

Quantitative Differentiation Evidence for 3-Cyano-4-methylbenzenesulfonamide versus Closest Analogs


pKa Modulation by Dual Substituents: 3-Cyano-4-methylbenzenesulfonamide Occupies a Distinct Acidity Window

The predicted pKa of 3-cyano-4-methylbenzenesulfonamide (9.69 ± 0.60) lies between that of 3-cyanobenzenesulfonamide (9.56 ± 0.60) and 4-methylbenzenesulfonamide (10.20 ± 0.10) . The cyano group lowers the pKa by ~0.5 units relative to the methyl-only analog through its electron-withdrawing –M and –I effects, while the 4-methyl group partially compensates by raising the pKa by ~0.13 units relative to the cyano-only analog through +I donation and hyperconjugation. This non-additive effect places the target compound in a unique acidity window that is not accessible with either single-substituent analog.

Physicochemical profiling Ionization state Solubility prediction

Lipophilicity Differential: 3-Cyano-4-methylbenzenesulfonamide Is >1 Log Unit More Hydrophilic Than Either Single-Substituent Analog

3-Cyano-4-methylbenzenesulfonamide has a computed logP of 0.51, which is 1.48 log units lower than 3-cyanobenzenesulfonamide (logP 1.99) and 1.91 log units lower than 4-methylbenzenesulfonamide (logP 2.42) . This dramatic increase in hydrophilicity arises from the synergistic combination of the polar cyano group and the electron-donating methyl group, which collectively enhance hydrogen-bonding capacity with water. The practical consequence is that the target compound partitions preferentially into the aqueous phase in standard organic/aqueous extraction systems, whereas both comparators partition strongly into the organic phase.

Lipophilicity LogP Chromatographic retention Drug-likeness

Topological Polar Surface Area (TPSA): Intermediate Value Reflects Balanced Polarity

The TPSA of 3-cyano-4-methylbenzenesulfonamide is 83.95 Ų, which is intermediate between 4-methylbenzenesulfonamide (68.5 Ų) and 3-cyanobenzenesulfonamide (92.3 Ų) . The cyano group adds approximately 23.8 Ų of polar surface area relative to the methyl-only analog, while the 4-methyl group reduces TPSA by 8.35 Ų relative to the cyano-only analog. This intermediate value places the compound in a favorable range for both aqueous solubility and passive membrane permeability according to established drug-likeness guidelines.

Polar surface area Membrane permeability Drug design

Boiling Point and Density: Thermal Stability and Physical Handling Differentiation

The predicted boiling point of 3-cyano-4-methylbenzenesulfonamide (394.7 ± 52.0 °C) is comparable to that of 3-cyanobenzenesulfonamide (392.5 ± 44.0 °C) but >170 °C higher than 4-methylbenzenesulfonamide (221 °C at 10 mmHg) . Density values are 1.40 ± 0.1 g·cm⁻³ for the target compound, intermediate between 4-methylbenzenesulfonamide (1.27 g·cm⁻³) and 3-cyanobenzenesulfonamide (1.47 g·cm⁻³). The presence of the 4-methyl group shifts the compound from a crystalline solid (melting point of 3-cyanobenzenesulfonamide: 151–153 °C) to a powder form that is shipped at ambient temperature, simplifying storage and handling logistics .

Thermal properties Distillation Physical form

Purity and Analytical Characterisation: Vendor-Supplied Batch Data Supports Reproducible Use

Commercially, 3-cyano-4-methylbenzenesulfonamide is available at 95% purity (Sigma-Aldrich/Enamine, AKSci, Bidepharm) and 98% purity (ChemScene, Leyan) . Bidepharm provides batch-specific analytical data including NMR, HPLC, and GC reports, which enable verification of identity and purity prior to use . The primary impurity profiles may differ from those of the comparators due to the distinct synthetic routes used for this disubstituted building block. By contrast, 4-methylbenzenesulfonamide (p-toluenesulfonamide) is a bulk industrial chemical with variable purity grades and may contain sulfonamide condensation byproducts from its large-scale manufacture .

Purity specification Quality control Batch-to-batch consistency

Synthetic Utility: Dual Orthogonal Functionalization Enables Divergent Chemistry Not Accessible with Mono-Substituted Analogs

The simultaneous presence of the cyano group (a versatile synthetic handle for reduction to the aminomethyl, hydrolysis to the carboxylic acid, or cycloaddition to tetrazole/heterocycle) and the methyl group (amenable to benzylic oxidation, halogenation, or directed C–H functionalization) provides two orthogonal points for further derivatization on the same aromatic ring . By contrast, 3-cyanobenzenesulfonamide lacks the methyl group for benzylic functionalization, while 4-methylbenzenesulfonamide lacks the cyano group for nitrile-based transformations. This dual functionality is directly relevant to the preparation of acylsulfamoylbenzamide safeners (EP 2119699 B1), where the 3-cyano-4-methyl substitution pattern on the benzenesulfonamide intermediate matches the substitution requirements of the target agrochemical scaffold [1].

Synthetic building block Orthogonal reactivity Cyano group Methyl group

Optimal Application Scenarios for 3-Cyano-4-methylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry Fragment-Based Screening Where Intermediate Lipophilicity (logP ~0.5) and TPSA (~84 Ų) Are Required

In fragment-based drug discovery (FBDD), fragment libraries are often filtered by logP (<3) and TPSA (<140 Ų) to ensure adequate solubility and permeability. 3-Cyano-4-methylbenzenesulfonamide's logP of 0.51 and TPSA of 83.95 Ų place it in a physicochemical sweet spot that balances solubility with membrane passage . By contrast, 4-methylbenzenesulfonamide (logP 2.42) and 3-cyanobenzenesulfonamide (logP 1.99) are more lipophilic and may exhibit reduced aqueous solubility in screening buffers. The intermediate pKa of 9.69 also ensures that the sulfonamide –NH₂ remains predominantly neutral at physiological pH (7.4), favoring passive diffusion. This compound is particularly suited for fragment screens targeting enzymes with sulfonamide-binding pockets, such as carbonic anhydrases, where the cyano group can serve as a hydrogen-bond acceptor and the methyl group fills a small hydrophobic sub-pocket.

Agrochemical Safener Intermediate Requiring the 3-Cyano-4-methyl Substitution Pattern

The acylsulfamoylbenzamide class of herbicide safeners (e.g., cyprosulfamide analogs) typically requires a substituted benzenesulfonamide core. Patent EP 2119699 B1 describes synthetic routes that utilize benzenesulfonamide intermediates with specific substitution patterns, where the 3-cyano-4-methyl combination matches the structural requirements for optimal safener activity [1]. Using the pre-functionalized 3-cyano-4-methylbenzenesulfonamide directly as a starting material eliminates the need for sequential introduction of the cyano and methyl groups, reducing the synthetic sequence by 2–3 steps compared with mono-substituted alternatives. The compound's commercial availability at defined purity (95–98%) with batch-specific analytical data supports process development and scale-up activities.

Physicochemical Reference Standard for Computational Model Validation

The distinctly intermediate values of 3-cyano-4-methylbenzenesulfonamide for pKa (9.69), logP (0.51), TPSA (83.95 Ų), and density (1.40 g·cm⁻³)—each falling between the values of its two closest mono-substituted analogs—make this compound an excellent reference standard for validating computational prediction models (e.g., pKa calculators, logP algorithms, and TPSA estimators) [2]. Because the compound's properties are not extreme but occupy the middle range of the benzenesulfonamide series, it provides a discriminating test case for whether a computational method correctly captures the non-additive electronic effects of simultaneous electron-withdrawing and electron-donating substituents on the same aromatic ring.

Divergent Synthesis of 3,4-Difunctionalized Benzenesulfonamide Libraries

Research groups engaged in the parallel synthesis of sulfonamide libraries benefit from building blocks that offer two orthogonal diversification points. 3-Cyano-4-methylbenzenesulfonamide enables divergent chemistry: the cyano group can be reduced to the aminomethyl (for amide coupling), hydrolyzed to the carboxylic acid (for ester/amide formation), or converted to the tetrazole (a carboxylic acid bioisostere), while the methyl group can undergo benzylic bromination (for nucleophilic displacement) or directed C–H activation . This dual reactivity profile is not available from 3-cyanobenzenesulfonamide or 4-methylbenzenesulfonamide individually, making the target compound the preferred choice for library synthesis where both positions must be independently elaborated.

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